molecular formula C7H16N2O2 B13798621 1-Butanamine, N-nitro-N-propyl- CAS No. 54340-76-0

1-Butanamine, N-nitro-N-propyl-

Katalognummer: B13798621
CAS-Nummer: 54340-76-0
Molekulargewicht: 160.21 g/mol
InChI-Schlüssel: HTVGOZRHOKIUMQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Nitro-N-propyl-1-butanamine is an organic compound with the molecular formula C7H16N2O2 It is a nitroamine, characterized by the presence of a nitro group (-NO2) attached to the nitrogen atom of an amine

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-Nitro-N-propyl-1-butanamine can be synthesized through the nitration of N-propyl-1-butanamine. The nitration process typically involves the reaction of N-propyl-1-butanamine with a nitrating agent such as nitric acid (HNO3) in the presence of a catalyst like sulfuric acid (H2SO4). The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitroamine.

Industrial Production Methods

In an industrial setting, the production of N-Nitro-N-propyl-1-butanamine may involve continuous flow reactors to maintain precise control over reaction conditions. This method ensures high yield and purity of the product. The process involves the careful addition of nitrating agents to the amine substrate, followed by purification steps to isolate the desired compound.

Analyse Chemischer Reaktionen

Types of Reactions

N-Nitro-N-propyl-1-butanamine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

    Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitrate derivatives.

    Reduction: Formation of N-propyl-1-butanamine.

    Substitution: Formation of various substituted amines depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N-Nitro-N-propyl-1-butanamine has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic compounds.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties, including its role as a pharmacophore in drug design.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-Nitro-N-propyl-1-butanamine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can modify biological molecules. These interactions can affect various biochemical pathways, influencing cellular functions and responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-Nitro-N-methyl-1-butanamine
  • N-Nitro-N-ethyl-1-butanamine
  • N-Nitro-N-isopropyl-1-butanamine

Uniqueness

N-Nitro-N-propyl-1-butanamine is unique due to its specific alkyl chain length and the position of the nitro group. This structural configuration imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill.

Conclusion

N-Nitro-N-propyl-1-butanamine is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical properties and reactivity make it a valuable subject of study for researchers and industry professionals alike.

Eigenschaften

CAS-Nummer

54340-76-0

Molekularformel

C7H16N2O2

Molekulargewicht

160.21 g/mol

IUPAC-Name

N-butyl-N-propylnitramide

InChI

InChI=1S/C7H16N2O2/c1-3-5-7-8(6-4-2)9(10)11/h3-7H2,1-2H3

InChI-Schlüssel

HTVGOZRHOKIUMQ-UHFFFAOYSA-N

Kanonische SMILES

CCCCN(CCC)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.